methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride: is a chemical compound with the following properties:
IUPAC Name: (3-methyl-3H-diaziren-3-yl)methanamine hydrochloride
Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.6 g/mol
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the introduction of a diazirine ring and subsequent methylation. Specific methods may vary, but a common approach includes diazirine formation via diazotization of an amine followed by reaction with a suitable nucleophile (e.g., methylamine). The hydrochloride salt is then formed by treatment with hydrochloric acid.
Reaction Conditions:- Diazotization: Typically carried out using sodium nitrite and hydrochloric acid.
- Methylation: Reaction with methylamine (CH₃NH₂) under appropriate conditions.
Industrial Production: Industrial-scale production methods are not widely documented due to the specialized nature of diazirine compounds. custom synthesis or research-grade production is feasible.
Chemical Reactions Analysis
Reactions:
Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the diazirine ring is possible.
Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
Methylation: Methylamine (CH₃NH₂).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a photoaffinity labeling reagent due to its diazirine functionality.
Biology: Enables site-specific protein labeling and interaction studies.
Medicine: Investigated for drug delivery and targeted therapies.
Mechanism of Action
The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique feature lies in its diazirine ring, which enables precise photoaffinity labeling. Similar compounds include other diazirines and photoactivatable reagents.
Properties
Molecular Formula |
C4H10ClN3 |
---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
InChI Key |
ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CNC.Cl |
Origin of Product |
United States |
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